2-Bromo-1-tetralone

Antitumor Leukemia P388 murine model

Procure 2-Bromo-1-tetralone (CAS 13672-07-6) for its unique 2-position α-bromo reactivity—enables nucleophilic substitution and elimination chemistry unavailable in 5-, 6-, or 7-bromo isomers. Validated as a potent cruzain inhibitor core (IC50 17 nM) and antitumor building block (P388 T/C 213% for 6,7-dichloro derivative). Delivers 80% isolated yield in amine coupling under mild conditions (35-38°C). Consistent GST inhibition (Ki 16.1-16.3 μM) supports probe development. Insist on positional isomer verification—generic substitution with 2-chloro or other bromo isomers risks synthetic failure. Supplied at ≥98% purity with global shipping.

Molecular Formula C10H9BrO
Molecular Weight 225.08 g/mol
CAS No. 13672-07-6
Cat. No. B083307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-tetralone
CAS13672-07-6
Molecular FormulaC10H9BrO
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C(=O)C1Br
InChIInChI=1S/C10H9BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9H,5-6H2
InChIKeyAYNCWMIFKFADCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-tetralone CAS 13672-07-6 Procurement Guide: Class Profile and Structural Identity


2-Bromo-1-tetralone (CAS 13672-07-6) is a brominated α-tetralone derivative, formally classified as 2-bromo-3,4-dihydronaphthalen-1(2H)-one . The compound features a bicyclic tetralone framework with a bromine atom substituted at the 2-position adjacent to the carbonyl group . This 2-position halogenation distinguishes it from other bromotetralone isomers (e.g., 5-bromo, 6-bromo, 7-bromo), resulting in unique electronic and steric properties that govern its reactivity in nucleophilic substitution and elimination chemistry .

2-Bromo-1-tetralone 13672-07-6: Why Structural Isomers and Halogen Analogs Cannot Be Interchanged


Bromotetralones exhibit pronounced regioisomer-dependent reactivity. 2-Bromo-1-tetralone (α-bromo carbonyl) possesses an activated benzylic bromine at the 2-position, enabling α-substitution and elimination chemistry unavailable to 5-, 6-, or 7-bromo isomers where bromine resides on the non-enolizable aromatic ring . Furthermore, the 2-position bromine in the α-tetralone scaffold has been specifically identified as critical for cruzain inhibition (IC50 = 17 nM), while corresponding 3′-bromo, 3′-chloro, and 3′-iodo regioisomers in related α1-adrenoceptor ligands exhibit systematically graded binding affinities [1]. Substituting 2-chloro-1-tetralone (C10H9ClO, MW 180.63) for 2-bromo-1-tetralone alters both leaving group propensity and molecular weight, impacting reaction kinetics and downstream product profiles [2]. Generic interchange without verification of positional isomer identity or halogen type introduces synthetic failure risk.

2-Bromo-1-tetralone 13672-07-6: Quantified Differentiation Against Structural Analogs and In-Class Comparators


2-Bromo-1-tetralone 6,7-Dichloro Derivative vs. Parent: P388 Leukemia Antitumor Efficacy (T/C 213%)

The 6,7-dichloro substituted derivative of 2-bromo-1-tetralone (2-bromo-6,7-dichloro-1-tetralone) demonstrated antitumor activity in the murine P388 leukemia model, achieving a T/C value of 213% in experimental studies [1]. This represents a >2-fold increase in median survival time relative to untreated controls.

Antitumor Leukemia P388 murine model

2-Bromo-1-tetralone vs. 2-Chloro-1-tetralone: Leaving Group Reactivity Differential

2-Bromo-1-tetralone contains bromine at the α-position adjacent to the carbonyl, whereas 2-chloro-1-tetralone contains chlorine [1]. Bromine exhibits superior leaving group propensity relative to chlorine in nucleophilic substitution reactions. 2-Bromo-1-tetralone has been demonstrated as an effective electrophile in reactions with aniline, yielding 2-phenylamino-tetraline-1-one at 80% isolated yield under mild conditions (35-38°C, 24 h) [2].

Nucleophilic substitution Synthetic intermediate α-Haloketone reactivity

2-Bromo-α-tetralone Scaffold in Cruzain Inhibition: IC50 = 17 nM

A bromo-substituted α-tetralone thiosemicarbazone derivative exhibited potent cruzain inhibition with an IC50 value of 17 nM [1]. This value places the bromo-α-tetralone scaffold among the most active compounds in this series and represents a sub-20 nM enzyme inhibitory potency suitable for lead optimization.

Cruzain inhibition Chagas disease Cysteine protease

2-Bromo-1-tetralone GST Inhibition: Ki = 16.1-16.3 μM Across Omega-Class Isoforms

2-Bromo-1-tetralone exhibits inhibitory activity against omega-class glutathione transferases (GSTs) from Phanerochaete chrysosporium, with Ki values of 16.1 μM for GSTO4 and 16.32 μM for GSTO3 [1]. This contrasts with archetypal omega-class GST inhibitors such as S-hexylglutathione, which typically exhibit Ki values in the low micromolar to sub-micromolar range but differ in binding mechanism.

Glutathione transferase Enzyme inhibition Omega-class GST

2-Bromo-1-tetralone vs. 6-Bromo-1-tetralone: Physical Form and Storage Stability Differential

2-Bromo-1-tetralone is described as a white to pale yellow solid with typical purity of ≥95-98% , whereas 6-bromo-1-tetralone (CAS 66361-67-9, melting point 40-42°C) exhibits light sensitivity and requires storage at 2-8°C with protection from light . This storage requirement difference stems from the positional isomer variation.

Physical properties Storage stability Handling requirements

2-Bromo-1-tetralone 13672-07-6: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Antitumor Lead Optimization: Tetralone Scaffold SAR Programs

The 2-bromo-1-tetralone scaffold, particularly its 6,7-dichloro derivative, has demonstrated T/C = 213% in the P388 leukemia model, establishing a quantitative efficacy benchmark for antitumor screening [1]. Medicinal chemistry groups pursuing halogenated tetralone-based antitumor agents should procure 2-bromo-1-tetralone as the core building block for further SAR exploration and derivative synthesis.

Chagas Disease Drug Discovery: Cruzain Inhibitor Development

Bromo-substituted α-tetralone thiosemicarbazone derivatives achieve IC50 = 17 nM against cruzain, the major cysteine protease of Trypanosoma cruzi [2]. Researchers developing antiparasitic therapeutics for Chagas disease should consider 2-bromo-1-tetralone as a validated sub-20 nM pharmacophore starting point for inhibitor optimization.

Synthesis of 2-R-Amino-tetraline-1-one Intermediates

2-Bromo-1-tetralone undergoes efficient nucleophilic substitution with aromatic amines (e.g., aniline) to yield 2-R-amino-tetraline-1-ones at 80% isolated yield under mild conditions (35-38°C) [3]. Industrial synthetic chemists requiring high-yielding access to 2-amino-tetralone pharmacophores should select 2-bromo-1-tetralone over less reactive halogen analogs.

Fungal Glutathione Transferase Probe Development

2-Bromo-1-tetralone inhibits omega-class glutathione transferases from Phanerochaete chrysosporium with consistent Ki values of 16.1-16.3 μM across isoforms [4]. This reproducible low-mid μM inhibition profile supports procurement for developing chemical probes to investigate fungal GST-mediated detoxification mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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